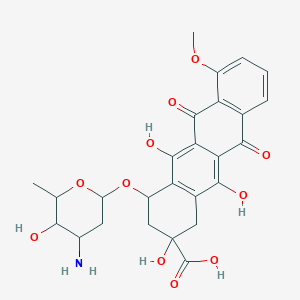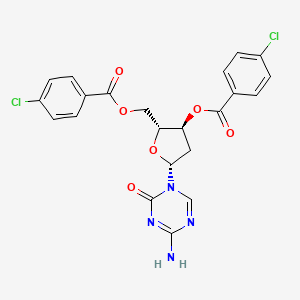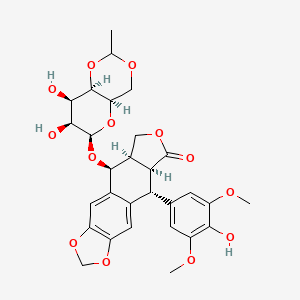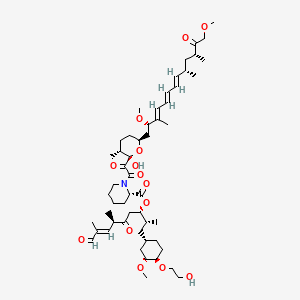
Capecitabine Impurity 3 (Defluoro Capecitabine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
an impurity in Capecitabine
Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Metabolism
- Pharmacokinetic Profile : Studies have shown that capecitabine is rapidly and extensively absorbed from the gastrointestinal tract, exhibiting a relatively short elimination half-life (Reigner et al., 2001). This pharmacokinetic profile is important for understanding how capecitabine impurities might behave in the body.
- Metabolic Activation : Capecitabine undergoes a three-step enzymatic conversion in the body to become active. The conversion process is facilitated by enzymes that are more concentrated in tumor tissues than in normal tissues (Miwa et al., 1998). The presence of impurities like Defluoro Capecitabine could potentially affect this activation process.
Impurity Profiling
- Impurity Identification : A study identified impurities in capecitabine, including intermediates in its synthesis process. These impurities were characterized using techniques such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) (Hiriyanna & Basavaiah, 2008). Understanding the nature of these impurities, including Defluoro Capecitabine, is crucial for the quality control of the drug.
Toxicological Aspects
- Cardiomyocyte Cytotoxicity : A study comparing the cytotoxic effects of 5-FU and its prodrug capecitabine on cardiomyocytes revealed that both drugs cause oxidative stress, mitochondrial dysfunction, and activation of caspase-3, leading to cell death (Eskandari et al., 2015). The presence of impurities like Defluoro Capecitabine could potentially influence these toxicological effects.
Renal Impairment and Drug Processing
- Influence of Renal Impairment : Research has indicated that renal impairment affects the pharmacokinetics of capecitabine and its metabolites. In patients with renal impairment, there was an increase in systemic exposure to certain metabolites (Poole et al., 2002). The presence of impurities like Defluoro Capecitabine in patients with varying renal function could have different pharmacokinetic implications.
Analytical Techniques for Impurity Detection
- Quantification of Impurities : Advanced techniques like reverse-phase HPLC have been utilized for the quantification of impurities in capecitabine, including genotoxic impurities like Dimethyl sulfate (Kumar et al., 2022). Such techniques could be adapted for the analysis of Defluoro Capecitabine.
Eigenschaften
CAS-Nummer |
216450-02-1 |
|---|---|
Molekularformel |
C15H23N3O6 |
Molekulargewicht |
341.37 |
IUPAC-Name |
pentyl N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-2-oxopyrimidin-4-yl]carbamate |
InChI |
InChI=1S/C15H23N3O6/c1-3-4-5-8-23-15(22)17-10-6-7-18(14(21)16-10)13-12(20)11(19)9(2)24-13/h6-7,9,11-13,19-20H,3-5,8H2,1-2H3,(H,16,17,21,22)/t9-,11-,12-,13-/m1/s1 |
SMILES |
CCCCCOC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)C)O)O |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Synonyme |
5'-Deoxy-N-[(pentyloxy)carbonyl]cytidine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![(2S)-1-[2-[(2R,3R,6S)-6-[(2S,3E,5E,7E,9S,11R)-2,13-dimethoxy-3,9,11-trimethyl-12-oxotrideca-3,5,7-trienyl]-2-hydroxy-3-methyloxan-2-yl]-2-oxoacetyl]piperidine-2-carboxylic acid](/img/structure/B601102.png)